molecular formula C10H12BrNO2 B13503755 Methyl (S)-2-amino-3-(2-bromophenyl)propanoate

Methyl (S)-2-amino-3-(2-bromophenyl)propanoate

Cat. No.: B13503755
M. Wt: 258.11 g/mol
InChI Key: MBKCAPHZXHQJNI-VIFPVBQESA-N
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Description

Methyl (2S)-2-amino-3-(2-bromophenyl)propanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a bromophenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(2-bromophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-3-(2-bromophenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(2-bromophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding phenyl derivative.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(2-bromophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(2-bromophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-phenylpropanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate: The bromine atom is positioned differently, affecting its chemical properties and interactions.

Uniqueness

Methyl (2S)-2-amino-3-(2-bromophenyl)propanoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential applications. This compound’s distinct structure allows for unique interactions in chemical and biological systems, making it valuable for research and industrial purposes.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2-bromophenyl)propanoate

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m0/s1

InChI Key

MBKCAPHZXHQJNI-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1Br)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Br)N

Origin of Product

United States

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